![molecular formula C11H8ClN3O B2781838 3-Chloro-6-phenylpyridazine-4-carboxamide CAS No. 118269-69-5](/img/structure/B2781838.png)
3-Chloro-6-phenylpyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-phenylpyridazine-4-carboxamide is a heteroaromatic compound . It has an empirical formula of C11H8ClN3O. The CAS number for this compound is 118269-69-5. It has been used in the synthesis of 6-substituted phenyl-2-(3í-substituted phenylpyridazin-6í-yl)-2,3,4,5-tetrahydropyridazin-3-ones .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-phenylpyridazine-4-carboxamide is characterized by a pyridazine ring substituted with a chlorine atom and a phenyl ring . The molecular weight of the compound is 233.66.Physical And Chemical Properties Analysis
3-Chloro-6-phenylpyridazine-4-carboxamide is a solid compound . The melting point of a related compound, 3-Chloro-6-phenylpyridazine, is between 159-161 °C .Scientific Research Applications
- Anti-Inflammatory Activity : Researchers have investigated derivatives of 3-Chloro-6-phenylpyridazine-4-carboxamide for their potential anti-inflammatory effects . These compounds may serve as lead structures for developing novel anti-inflammatory drugs.
- Tetrahydropyridazinones Synthesis : 3-Chloro-6-phenylpyridazine-4-carboxamide can be used in the synthesis of 6-substituted phenyl-2-(3’-substituted phenylpyridazin-6’-yl)-2,3,4,5-tetrahydropyridazin-3-ones . These tetrahydropyridazinones exhibit interesting pharmacological properties and may find applications in drug discovery.
- Cyclic Voltammetry Studies : Researchers have investigated the electrochemical behavior of 3-Chloro-6-phenylpyridazine-4-carboxamide using cyclic voltammetry. Understanding its redox properties is crucial for applications in sensors, batteries, and other electrochemical devices .
- Fluorination Reactions : Fluorination of 3-Chloro-6-phenylpyridazine-4-carboxamide has been explored using KF under solvent-free conditions. These reactions yield fluorinated derivatives, which could have applications in pharmaceuticals or materials science .
Medicinal Chemistry and Drug Development
Organic Synthesis
Electrochemistry and Material Science
Fluorination Chemistry
Safety and Hazards
properties
IUPAC Name |
3-chloro-6-phenylpyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-10-8(11(13)16)6-9(14-15-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIXQCYIFKCROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-phenylpyridazine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.